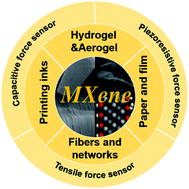Recent advances in MXene-based force sensors: a mini-review
RSC Advances Pub Date: 2021-05-26 DOI: 10.1039/D1RA02857J
Abstract
As an emerging two-dimensional (2D) material, MXene has excellent conductivity and abundant surface functional groups. Its unique layered structure, large surface area, and prominent hydrophilicity show remarkable performances, which allow abundant possibilities to work as the sensing element alone or combined with other auxiliary materials. As a senior member of MXenes, Ti3C2Tx has shown great potential in the development of force sensors. The research development of force sensors based on Ti3C2Tx MXene is reviewed in this paper, presenting the advanced development of force sensors in various forms and summaring their current preparation strategies and characteristics. In addition, the corresponding challenges and prospects of the MXene-based sensors are also discussed for future research.


Recommended Literature
- [1] Light- and heat-triggered polyurethane based on dihydroxyl anthracene derivatives for self-healing applications†
- [2] Front cover
- [3] Back cover
- [4] Studies on the analytical chemistry of hafnium and zirconium. Part I. A review of methods for the determination of hafnium and zirconium in admixture
- [5] Preparation and evaluation of silica-based N-octylimidazolium stationary phases for HPLC
- [6] Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands†
- [7] Back cover
- [8] Correction: Recent developments in photonic, plasmonic and hybrid nanowire waveguides
- [9] High performance NaxCoO2 as a cathode material for rechargeable sodium batteries†
- [10] A colorimetric and fluorescent chemosensor for copper ions in aqueous media and its application in living cells†










